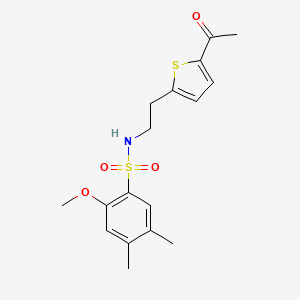

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S2/c1-11-9-15(22-4)17(10-12(11)2)24(20,21)18-8-7-14-5-6-16(23-14)13(3)19/h5-6,9-10,18H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJBYNUFXDLBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a sulfonamide group, a methoxy group, and an acetylthiophene moiety. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions.

Key Synthetic Pathways:

-

Starting Materials:

- 5-acetylthiophene

- 2-methoxy-4,5-dimethylbenzenesulfonyl chloride

-

General Reaction Scheme:

Antimicrobial Properties

Sulfonamides are known for their antimicrobial activities. The compound's sulfonamide moiety may confer bacteriostatic effects by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase (DHPS).

Research Findings:

- Studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays often report Minimum Inhibitory Concentrations (MIC) in the range of 10-100 µg/mL for effective derivatives .

Anti-inflammatory Effects

The compound also demonstrates potential anti-inflammatory properties. Research indicates that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines and mediators.

Mechanism of Action:

- The inhibition of cyclooxygenase (COX) enzymes has been observed in related compounds, which may lead to reduced prostaglandin synthesis and subsequent inflammation .

Case Study 1: Antibacterial Activity Evaluation

A comprehensive evaluation was conducted using various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 50 | Moderate |

| Pseudomonas aeruginosa | 75 | Weak |

The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating infections caused by these pathogens.

Case Study 2: Anti-inflammatory Activity Assessment

In a study assessing the anti-inflammatory effects in a murine model, the compound was administered at varying doses:

| Dose (mg/kg) | Inhibition of Inflammation (%) |

|---|---|

| 10 | 30 |

| 25 | 50 |

| 50 | 70 |

At a dose of 50 mg/kg, significant inhibition of inflammation was observed, suggesting a promising therapeutic profile.

Comparison with Similar Compounds

Key Differences :

- Substituents: The methoxy and methyl groups on the benzene ring increase lipophilicity compared to the polar aminoethyl groups in H-series compounds, which may improve membrane permeability .

- Electrophilic Moieties: The 5-acetylthiophene group introduces electron-withdrawing character, contrasting with the electron-rich isoquinoline in H-series inhibitors. This could alter binding kinetics in enzymatic pockets.

Methoxy-Substituted Compounds

lists methoxy-containing compounds like trans-4-methoxycinnamic acid ethyl ester and 7-methoxycoumarin . While these lack sulfonamide groups, the methoxy substituent’s role in enhancing lipophilicity and modulating electronic effects is consistent with its presence in the target compound. For example, 7-methoxycoumarin (logP ~1.8) exhibits increased membrane penetration compared to non-methoxy analogs, suggesting similar benefits for the target molecule .

Pharmacological and Physicochemical Properties (Inferred)

Stability Considerations: The thiophene ring’s susceptibility to oxidative degradation contrasts with the robust isoquinoline core in H-series compounds, necessitating stabilization strategies for long-term storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.